4-{[4-(1H-benzimidazol-2-yl)piperidin-1-yl]carbonyl}-2-(propan-2-yl)isoquinolin-1(2H)-one
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Overview
Description
4-{[4-(1H-benzimidazol-2-yl)piperidin-1-yl]carbonyl}-2-(propan-2-yl)isoquinolin-1(2H)-one is a complex organic compound that features a benzimidazole moiety, a piperidine ring, and an isoquinolinone structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[4-(1H-benzimidazol-2-yl)piperidin-1-yl]carbonyl}-2-(propan-2-yl)isoquinolin-1(2H)-one typically involves multiple steps, starting with the preparation of the benzimidazole and isoquinolinone intermediates. One common method involves the cyclization of o-phenylenediamine with carboxylic acids to form the benzimidazole core . The piperidine ring is then introduced through nucleophilic substitution reactions, followed by the coupling of the benzimidazole and isoquinolinone units under specific conditions .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced techniques such as microwave-assisted synthesis, which can significantly reduce reaction times and improve efficiency . Additionally, the use of high-performance liquid chromatography (HPLC) and other purification methods is essential to obtain the desired compound with minimal impurities.
Chemical Reactions Analysis
Types of Reactions
4-{[4-(1H-benzimidazol-2-yl)piperidin-1-yl]carbonyl}-2-(propan-2-yl)isoquinolin-1(2H)-one can undergo various chemical reactions, including:
Oxidation: The benzimidazole and isoquinolinone moieties can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be employed to modify the functional groups within the compound, such as reducing nitro groups to amines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dimethyl sulfoxide (DMSO), and catalysts to facilitate the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the benzimidazole moiety can yield benzimidazole oxides, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives with potentially enhanced biological activities .
Scientific Research Applications
4-{[4-(1H-benzimidazol-2-yl)piperidin-1-yl]carbonyl}-2-(propan-2-yl)isoquinolin-1(2H)-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-{[4-(1H-benzimidazol-2-yl)piperidin-1-yl]carbonyl}-2-(propan-2-yl)isoquinolin-1(2H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The benzimidazole moiety is known to interact with various biological targets, potentially inhibiting enzyme activity or modulating receptor function . The piperidine ring may enhance the compound’s binding affinity and specificity, while the isoquinolinone structure can contribute to its overall stability and bioavailability .
Comparison with Similar Compounds
Similar Compounds
4-(1H-benzimidazol-2-yl)aniline: This compound shares the benzimidazole core but lacks the piperidine and isoquinolinone moieties.
2-phenylbenzimidazole: Another benzimidazole derivative with different substituents, used in various pharmacological studies.
Imidazole-containing compounds: These compounds have a similar heterocyclic structure and are known for their broad range of biological activities.
Uniqueness
4-{[4-(1H-benzimidazol-2-yl)piperidin-1-yl]carbonyl}-2-(propan-2-yl)isoquinolin-1(2H)-one is unique due to its combination of the benzimidazole, piperidine, and isoquinolinone moieties, which can provide a synergistic effect on its biological activity and pharmacological properties. This makes it a valuable compound for further research and development in various scientific fields .
Properties
Molecular Formula |
C25H26N4O2 |
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Molecular Weight |
414.5 g/mol |
IUPAC Name |
4-[4-(1H-benzimidazol-2-yl)piperidine-1-carbonyl]-2-propan-2-ylisoquinolin-1-one |
InChI |
InChI=1S/C25H26N4O2/c1-16(2)29-15-20(18-7-3-4-8-19(18)25(29)31)24(30)28-13-11-17(12-14-28)23-26-21-9-5-6-10-22(21)27-23/h3-10,15-17H,11-14H2,1-2H3,(H,26,27) |
InChI Key |
BNBSLKWICVRDHH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C=C(C2=CC=CC=C2C1=O)C(=O)N3CCC(CC3)C4=NC5=CC=CC=C5N4 |
Origin of Product |
United States |
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